molecular formula C11H10N4O3 B14180395 1-(4-Nitrophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one CAS No. 875770-25-5

1-(4-Nitrophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one

Cat. No.: B14180395
CAS No.: 875770-25-5
M. Wt: 246.22 g/mol
InChI Key: BVOCOEOEWVSVCG-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one is a synthetic organic compound that features a nitrophenyl group and a triazole ring. Compounds containing these functional groups are often of interest in various fields of chemistry and pharmacology due to their potential biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Nitrophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one typically involves the following steps:

    Formation of the Nitrophenyl Intermediate: This can be achieved by nitration of a suitable aromatic precursor, such as benzene or toluene, using a mixture of concentrated nitric acid and sulfuric acid.

    Introduction of the Triazole Ring: The triazole ring can be introduced via a cyclization reaction involving hydrazine derivatives and appropriate alkynes or alkenes.

    Coupling of Intermediates: The final step involves coupling the nitrophenyl intermediate with the triazole intermediate under suitable conditions, such as using a base like potassium carbonate in a polar solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-Nitrophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Nitro derivatives with additional oxygen-containing functional groups.

    Reduction: Amino derivatives with an amino group replacing the nitro group.

    Substitution: Substituted triazole derivatives with various functional groups attached.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying enzyme activities and biochemical pathways.

    Medicine: Potential use as a pharmacophore in drug design and development.

    Industry: As an intermediate in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 1-(4-Nitrophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitrophenyl group can participate in electron transfer reactions, while the triazole ring can form hydrogen bonds and coordinate with metal ions.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Nitrophenyl)-3-(1H-1,2,3-triazol-1-yl)propan-1-one: Similar structure but with a different triazole ring.

    1-(4-Nitrophenyl)-3-(1H-imidazol-1-yl)propan-1-one: Similar structure but with an imidazole ring instead of a triazole ring.

    1-(4-Nitrophenyl)-3-(1H-pyrazol-1-yl)propan-1-one: Similar structure but with a pyrazole ring.

Uniqueness

1-(4-Nitrophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one is unique due to the specific combination of the nitrophenyl group and the 1,2,4-triazole ring, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

875770-25-5

Molecular Formula

C11H10N4O3

Molecular Weight

246.22 g/mol

IUPAC Name

1-(4-nitrophenyl)-3-(1,2,4-triazol-1-yl)propan-1-one

InChI

InChI=1S/C11H10N4O3/c16-11(5-6-14-8-12-7-13-14)9-1-3-10(4-2-9)15(17)18/h1-4,7-8H,5-6H2

InChI Key

BVOCOEOEWVSVCG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)CCN2C=NC=N2)[N+](=O)[O-]

Origin of Product

United States

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